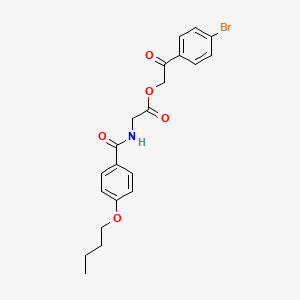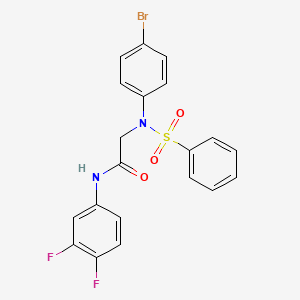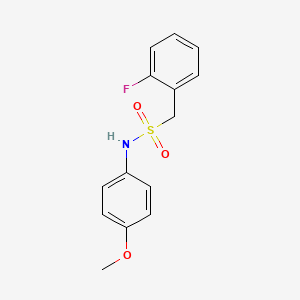
4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide
Descripción general
Descripción
4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide, also known as CEPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mecanismo De Acción
The exact mechanism of action of 4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide is not fully understood, but it is believed to involve modulation of neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. 4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has been shown to act as a partial agonist at serotonin 1A receptors and an antagonist at dopamine D2 receptors, which may contribute to its anxiolytic and antidepressant effects.
Biochemical and Physiological Effects
4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has been shown to have a number of biochemical and physiological effects in animal models. In addition to its effects on neurotransmitter systems, 4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has been shown to increase levels of brain-derived neurotrophic factor (BDNF), a protein involved in neuronal growth and survival. 4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has also been shown to increase levels of antioxidant enzymes and decrease levels of pro-inflammatory cytokines, suggesting potential neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide in lab experiments is its relatively low toxicity, which allows for higher doses to be administered without adverse effects. However, one limitation is its limited solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Direcciones Futuras
There are several potential future directions for research on 4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide. One area of interest is its potential as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's, which are characterized by neuronal loss and dysfunction. Another area of interest is its potential as a treatment for drug addiction, as it has been shown to modulate reward pathways in the brain. Additionally, further investigation into the mechanisms of action of 4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide may provide insights into the development of new drugs for various neurological and psychiatric disorders.
Aplicaciones Científicas De Investigación
4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has been studied for its potential therapeutic properties in various areas of research, including neurology, psychiatry, and oncology. In neurology, 4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has been shown to have anxiolytic and antidepressant effects in animal models. In psychiatry, 4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has been studied as a potential treatment for schizophrenia and bipolar disorder, with promising results in animal models. In oncology, 4-(2-chlorophenyl)-N-(2-ethoxyphenyl)-1-piperazinecarboxamide has been investigated for its anti-tumor properties, with studies showing inhibition of tumor growth in vitro and in vivo.
Propiedades
IUPAC Name |
4-(2-chlorophenyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClN3O2/c1-2-25-18-10-6-4-8-16(18)21-19(24)23-13-11-22(12-14-23)17-9-5-3-7-15(17)20/h3-10H,2,11-14H2,1H3,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HFUXOFCKCFMHSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)N2CCN(CC2)C3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-chlorophenyl)-N-(2-ethoxyphenyl)piperazine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![dimethyl 5-({[2-(2-furoyl)hydrazino]carbonothioyl}amino)-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4844697.png)

![ethyl [3-(1,3-benzothiazol-2-yl)phenoxy]acetate](/img/structure/B4844712.png)
![{4-bromo-2-[(3-ethyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]phenoxy}acetic acid](/img/structure/B4844721.png)
![4-({3-[(methoxyacetyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4844739.png)

![3-(4-methoxyphenyl)-2-thioxo-5-[2-(trifluoromethyl)benzylidene]-1,3-thiazolidin-4-one](/img/structure/B4844771.png)

![4-[6-(2-furyl)-3-methyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridin-1-yl]benzoic acid](/img/structure/B4844780.png)
![N-ethyl-N'-(2-methylphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B4844785.png)

![N-{4-methoxy-3-[(4-phenyl-1-piperazinyl)carbonyl]phenyl}-2-thiophenecarboxamide](/img/structure/B4844795.png)

![1-methyl-3-{[(1-methylhexyl)amino]carbonyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B4844810.png)